molecular formula C17H18N4O6 B11482922 ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate

ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate

Cat. No.: B11482922
M. Wt: 374.3 g/mol
InChI Key: VHWQHAJZVDELMN-UHFFFAOYSA-N
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Description

Ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused to a benzimidazole core, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the triazino-benzimidazole core. The ethyl acetate moiety is then introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazino-benzimidazole core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazino-benzimidazole compounds.

Scientific Research Applications

Ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazino core but differ in their specific substituents and biological activities.

    Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: This compound has a similar ethyl acetate moiety but a different core structure.

Uniqueness

Ethyl 2-[10-(2-ethoxy-2-oxoethyl)-3,4-dioxo-3,4-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-2(10H)-yl]acetate is unique due to its specific combination of a triazino-benzimidazole core with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-3,4-dioxo-[1,2,4]triazino[3,4-b]benzimidazol-10-yl]acetate

InChI

InChI=1S/C17H18N4O6/c1-3-26-13(22)9-19-11-7-5-6-8-12(11)21-16(25)15(24)20(18-17(19)21)10-14(23)27-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

VHWQHAJZVDELMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N3C1=NN(C(=O)C3=O)CC(=O)OCC

Origin of Product

United States

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